2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Overview

Description

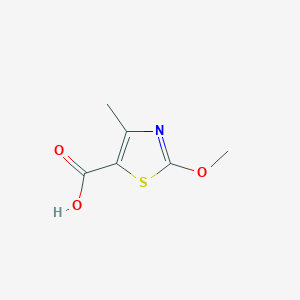

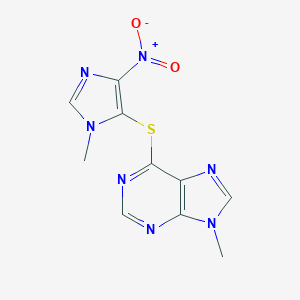

“2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It is part of the thiazole class of organic compounds, which are used as building blocks in chemical synthesis .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO3S . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications

Drug Development

Thiazole derivatives have been used in the development of various drugs and biologically active agents . A novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .

Biological Activities

Thiazoles and their derivatives have shown a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Industrial Applications

Thiazoles have been used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers .

Antioxidant and Anti-inflammatory Agents

Thiazole derivatives have been found to act as antioxidant and anti-inflammatory agents . These compounds can help to neutralize harmful free radicals in the body and reduce inflammation, which is beneficial for conditions like arthritis, heart disease, and cancer .

Neuroprotective Agents

Thiazole derivatives have also been studied for their neuroprotective effects . These compounds can help to protect nerve cells from damage or degeneration, which could be beneficial for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

Fungicides

“2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid”, a derivative of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, can be used to prepare a fungicidal mixture . This could be useful in agriculture for protecting crops from fungal diseases .

Synthesis of Indole Derivatives

Thiazole derivatives can be used in the synthesis of indole derivatives . Indole derivatives have been found to have various biological activities and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Some indole derivatives, which can be synthesized from thiazole derivatives, have shown antiviral activity . These compounds have been found to inhibit the activity of various RNA and DNA viruses .

Antifungal Medication

Abafungin, a derivative of thiazole, is an antifungal medication that is used to suppress skin infections caused by various fungi .

Anti-inflammatory Activity

Some polysubstituted thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . These compounds can help to reduce inflammation, which is beneficial for conditions like arthritis .

properties

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586182 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

126909-38-4 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)

![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)